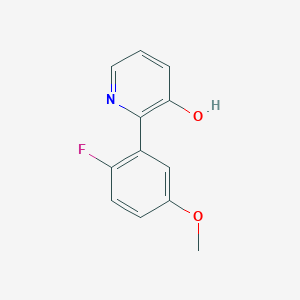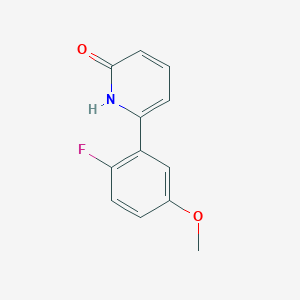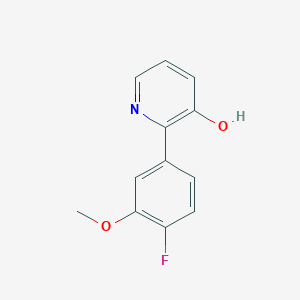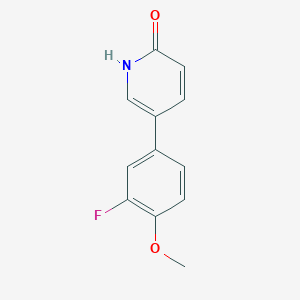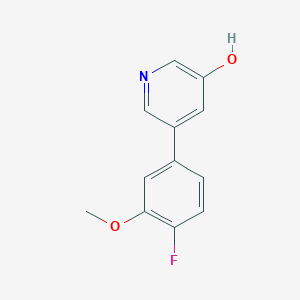
5-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, more commonly referred to as FMHP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid which is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is an important reagent in organic synthesis and has been used to synthesize a variety of compounds. FMHP has been used for many years in the laboratory, and its effectiveness in various applications has been well-documented.
科学的研究の応用
FMHP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of other compounds. It has been used in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase-2 and proteases. It has also been used as a chromogenic reagent in the determination of the concentration of proteins and in the detection of proteins in biological samples.
作用機序
The mechanism of action of FMHP is not well understood. However, it is thought to act as a proton donor in the reaction of pyridine with sodium hydroxide, resulting in the formation of the desired product. It is also thought to act as an acid catalyst, which increases the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHP are not well understood. However, it is known to be an inhibitor of cyclooxygenase-2 and proteases, which suggests that it may have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells and tissues.
実験室実験の利点と制限
The main advantage of FMHP is that it is relatively easy to synthesize and is stable in aqueous solutions. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of FMHP is that it is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.
将来の方向性
There are many potential future directions for the use of FMHP in scientific research. These include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use as an antioxidant. Additionally, further research could be done to explore its potential as a reagent in organic synthesis and as a catalyst in chemical reactions. Finally, its potential use in the detection of proteins in biological samples could be further explored.
合成法
The synthesis of FMHP is relatively straightforward and can be accomplished in a few steps. It involves the reaction of 4-fluoro-3-methoxyphenol with pyridine in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution and is complete in about 10 minutes. The resulting product is then purified by recrystallization from a suitable solvent, such as ethanol or 5-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95%.
特性
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-5-8(2-3-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATKKDQTNPELIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CN=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682821 |
Source


|
| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-53-3 |
Source


|
| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


